molecular formula C19H28N2O4 B13150985 Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate

Cat. No.: B13150985
M. Wt: 348.4 g/mol
InChI Key: CJZWRUBWLZGJSL-HOCLYGCPSA-N
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Description

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate is a chemical compound with significant applications in various fields of scientific research. It is known for its complex structure and potential utility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate typically involves multiple steps, including the protection of amino groups and the formation of piperidine rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Hydroxypiperidine-1-Carboxylate
  • Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Fluoropiperidine-1-Carboxylate

Uniqueness

Trans-Benzyl3-((Tert-Butoxycarbonyl)Amino)-4-Methylpiperidine-1-Carboxylate is unique due to its specific structural features and reactivity. Its methyl group at the 4-position of the piperidine ring distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

benzyl (3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-14-10-11-21(12-16(14)20-17(22)25-19(2,3)4)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)/t14-,16-/m0/s1

InChI Key

CJZWRUBWLZGJSL-HOCLYGCPSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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